S-Adenosylmethionine1,4-butanedisulfonate
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Overview
Description
S-Adenosylmethionine 1,4-butanedisulfonate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of S-Adenosylmethionine, which is an endogenous compound involved in numerous biochemical pathways, including transmethylation, transsulfuration, and aminopropylation . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of S-Adenosylmethionine 1,4-butanedisulfonate typically involves the reaction of adenosine with 1,4-butanediamine to form S-Adenosylmethionine crystals. These crystals are then reacted with sulfonic acid to obtain S-Adenosylmethionine 1,4-butanedisulfonate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of S-Adenosylmethionine 1,4-butanedisulfonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in powder form and stored under desiccated conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
S-Adenosylmethionine 1,4-butanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is involved in substitution reactions, particularly in biochemical pathways where it acts as a methyl group donor.
Common Reagents and Conditions
Common reagents used in the reactions of S-Adenosylmethionine 1,4-butanedisulfonate include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of S-Adenosylmethionine 1,4-butanedisulfonate depend on the type of reaction. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions result in the transfer of methyl groups to other molecules .
Scientific Research Applications
S-Adenosylmethionine 1,4-butanedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a methyl group donor in various chemical reactions and studies.
Medicine: S-Adenosylmethionine 1,4-butanedisulfonate is used in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
S-Adenosylmethionine 1,4-butanedisulfonate exerts its effects through its role as a methyl group donor. It is involved in transmethylation reactions, which are crucial for cellular growth, repair, and the maintenance of the phospholipid layer in cell membranes . The compound also helps maintain the action of several hormones and neurotransmitters that affect mood . Its molecular targets include various enzymes and proteins involved in these biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
S-Adenosylmethionine: The parent compound, involved in similar biochemical pathways.
S-Adenosylmethionine tosylate: Another derivative with similar properties and applications.
S-Adenosylmethionine-d3: A deuterated form used in specific research applications.
Uniqueness
S-Adenosylmethionine 1,4-butanedisulfonate is unique due to its specific structure, which allows it to be more stable and effective in certain applications compared to its parent compound and other derivatives . Its ability to penetrate the brain and its oral availability make it particularly valuable in medical and pharmaceutical research .
Properties
Molecular Formula |
C19H32N6O11S3+ |
---|---|
Molecular Weight |
616.7 g/mol |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2,17,18,19);1-4H2,(H,5,6,7)(H,8,9,10)/q+1;/t7-,8+,10+,11+,14+,27?;/m0./s1 |
InChI Key |
RAIOGZIEIGSPBC-XKGORWRGSA-N |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
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